molecular formula C18H18N2O4S B10857022 BRD4 Inhibitor-20

BRD4 Inhibitor-20

Cat. No.: B10857022
M. Wt: 358.4 g/mol
InChI Key: CDERLIUJSXSXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BRD4 Inhibitor-20 involves a series of chemical reactions, typically starting with the preparation of a benzo[d]isoxazol scaffold . The synthetic route includes:

    Formation of the benzo[d]isoxazol scaffold: This involves the cyclization of appropriate precursors under specific conditions.

    Functionalization: Introduction of functional groups to the scaffold to enhance binding affinity and selectivity towards BRD4.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .

Chemical Reactions Analysis

BRD4 Inhibitor-20 undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenated compounds and nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

    Cyclization Reactions: Formation of ring structures within the molecule, enhancing its stability and binding affinity.

The major products formed from these reactions are typically derivatives of the original scaffold, with modifications that improve the compound’s pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-methoxy-N-(2-oxo-3-propan-2-ylidene-1H-indol-5-yl)benzenesulfonamide

InChI

InChI=1S/C18H18N2O4S/c1-11(2)17-13-10-12(8-9-14(13)19-18(17)21)20-25(22,23)16-7-5-4-6-15(16)24-3/h4-10,20H,1-3H3,(H,19,21)

InChI Key

CDERLIUJSXSXFH-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O)C

Origin of Product

United States

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